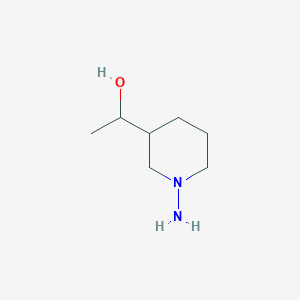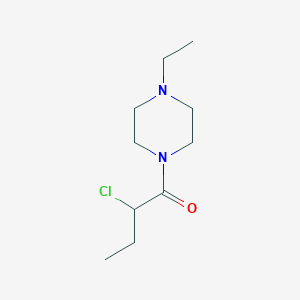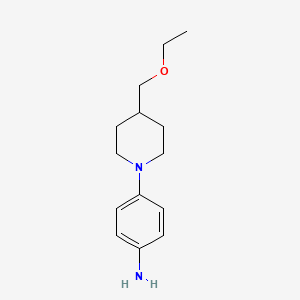
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine” is a chemical substance with the molecular formula C13H16FN3 and a molecular weight of 233.28 g/mol .
Physical And Chemical Properties Analysis
The compound “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine” is reported to have a molecular weight of 233.28 g/mol .Scientific Research Applications
Antibacterial and Antifungal Applications
Research has demonstrated that compounds derived from pyrazole derivatives show excellent to good antibacterial activity compared to reference drugs. These compounds have been synthesized and characterized, with in vitro antimicrobial testing indicating a range of antimicrobial potency from good to excellent (Mistry, Desai, & Desai, 2016). Similarly, novel polymeric compounds modified with various aliphatic and aromatic amines, including pyrazolyl derivatives, exhibited promising biological activities and have potential medical applications (Aly & El-Mohdy, 2015).
Catalysis and Polymerization
Pyrazolyl compounds have been used to develop bidentate complexes that act as catalysts for the copolymerization of CO2 and cyclohexene oxide, showing activity under solvent-free conditions and without a co-catalyst. This process is essential for producing environmentally friendly polymers with high selectivity and moderate molecular weights (Matiwane, Obuah, & Darkwa, 2020).
Anticancer Agents
Several pyrazolyl derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, showing significant activity. These compounds represent potential anticancer agents, with certain analogs demonstrating superior activity against specific cancer cell lines (Alam et al., 2018).
Fluorescent Chemosensors
Novel pyrazoline derivatives have been synthesized and investigated for their photophysical and physicochemical properties, showing potential as fluorescent chemosensors for the detection of metal ions like Fe3+. This application is crucial for environmental monitoring and the development of diagnostic tools (Khan, 2020).
properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-7-9-17-12(6-8-15)10-13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVDHCMCRRKPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CCN)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)
![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)



